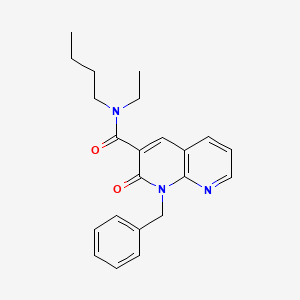

1-benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Benzyl-N-butyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with a benzyl group at the 1-position, a 2-oxo-1,2-dihydro moiety, and a carboxamide group at the 3-position. The carboxamide nitrogen is further substituted with butyl and ethyl groups, conferring distinct lipophilicity and steric properties. The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as seen in related derivatives ().

Properties

IUPAC Name |

1-benzyl-N-butyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-3-5-14-24(4-2)21(26)19-15-18-12-9-13-23-20(18)25(22(19)27)16-17-10-7-6-8-11-17/h6-13,15H,3-5,14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWAIJSVEZZSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,8-naphthyridine-3-carboxamides are highly sensitive to substituent variations. Key analogs and their structural distinctions include:

Key Observations :

- Halobenzyl Groups : Derivatives with 2,4-difluorobenzyl or 3-chloro-4-fluorobenzyl substituents () exhibit enhanced HIV-1 integrase inhibition, likely due to improved metal-chelating interactions and target binding .

- Hydroxyl vs. Alkoxy Groups : The presence of a hydroxyl group at the 1-position (e.g., 5j in ) enhances polarity and metal chelation, critical for antiviral activity, whereas benzyloxy groups (e.g., 19a in ) may improve metabolic stability .

- Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid (NCA, ) with a carboxamide (target compound) likely alters pharmacokinetics, reducing ionization and enhancing membrane permeability .

Pharmacological Profiles

- Anti-HIV Activity: Compounds like 7c and 8c () achieve nanomolar potency against HIV-1 by combining hydroxylamide chelation and halobenzyl interactions.

- CB2 Selectivity : JT11 () demonstrates high CB2 affinity due to its 4-methylcyclohexyl group, a feature absent in the target compound. The butyl-ethyl substitution in the target may instead favor off-target interactions .

- Neuroactivity : NCA () acts as a locomotor stimulant via catecholamine modulation, a mechanism less likely in carboxamide derivatives due to reduced acidity and altered receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.